3,4-Difluorophenylacetic acid methyl ester

Vue d'ensemble

Description

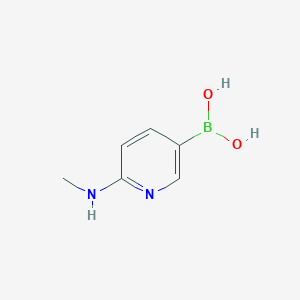

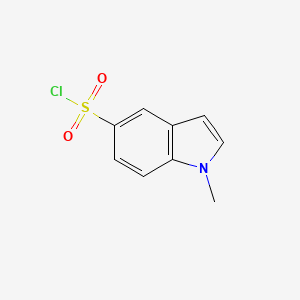

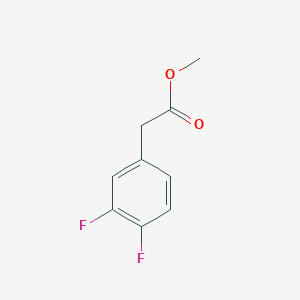

3,4-Difluorophenylacetic acid methyl ester is a chemical compound with the CAS Number: 210530-71-5 . Its molecular weight is 186.16 and its IUPAC name is methyl (3,4-difluorophenyl)acetate .

Molecular Structure Analysis

The Inchi Code for 3,4-Difluorophenylacetic acid methyl ester is1S/C9H8F2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 . This code represents the molecular structure of the compound.

Applications De Recherche Scientifique

RAFT Polymerization and Polymer Modification

RAFT polymerization has been employed to synthesize active ester polymers with potential applications in creating multifunctional polymers. Eberhardt and Théato (2005) demonstrated the controlled RAFT polymerization of pentafluorophenyl methacrylate, yielding polymers with low polydispersity and potential for further reaction with amines to form multifunctional polymers (Eberhardt & Théato, 2005).

Electropolymerization for Hard Conducting Films

The electropolymerization of esters has been explored for creating hard, cross-linked conducting films. Dass et al. (2006) synthesized and electropolymerized the ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid, demonstrating the formation of insoluble, highly cross-linked polymers suitable for potential electronic applications (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).

Electrochemical Fluorination

The selective electrochemical fluorination of alkyl phenylacetates, including derivatives that could be related to 3,4-Difluorophenylacetic acid methyl ester, has been studied for optimizing the production of fluorinated esters. Ilayaraja et al. (2008) reported conditions under which high selectivity for monofluoro esters could be achieved, offering insights into the synthesis of fluorinated compounds (Ilayaraja, Manivel, Velayutham, & Noel, 2008).

Electrocatalytic Carboxylation

A novel electrochemical procedure for the carboxylation of aromatic ketones with carbon dioxide has been developed, potentially relevant for modifications of 3,4-Difluorophenylacetic acid methyl ester. Feng et al. (2011) investigated this process in an ionic liquid medium, showcasing a sustainable approach to synthesizing α-hydroxycarboxylic acid methyl ester derivatives (Feng, Huang, Liu, Yu, & Liu, 2011).

Synthesis of Liquid Crystal Compounds

The synthesis of 3,4-Difluorothiophenol ester liquid crystal compounds has been achieved with significant yields, indicating the potential of such fluorinated esters in the development of materials with high thermal stability and broad nematic phase ranges. This research underscores the utility of fluorinated esters in creating advanced liquid crystal materials (Wei, 2003).

Safety And Hazards

The safety data sheet for 3,4-Difluorophenylacetic acid methyl ester indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

methyl 2-(3,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOJCEHMQHERFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592697 | |

| Record name | Methyl (3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorophenylacetic acid methyl ester | |

CAS RN |

210530-71-5 | |

| Record name | Methyl (3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

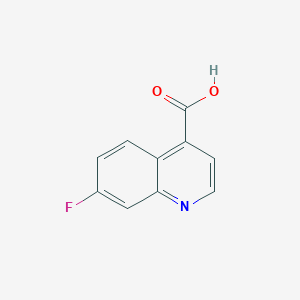

![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)